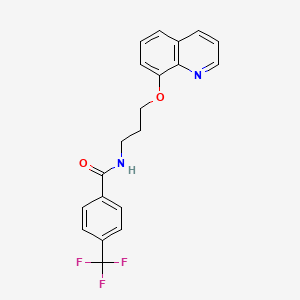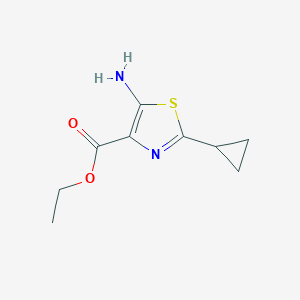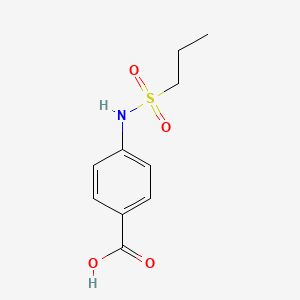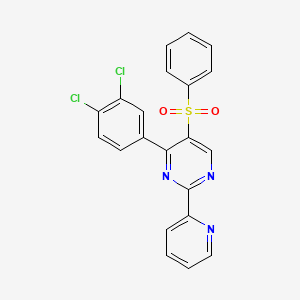![molecular formula C27H27N3O3S2 B2503306 N-(2-(benzo[d]tiazol-2-il)fenil)-4-((3,5-dimetilpiperidin-1-il)sulfonil)benzamida CAS No. 477569-87-2](/img/structure/B2503306.png)
N-(2-(benzo[d]tiazol-2-il)fenil)-4-((3,5-dimetilpiperidin-1-il)sulfonil)benzamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is a useful research compound. Its molecular formula is C27H27N3O3S2 and its molecular weight is 505.65. The purity is usually 95%.
The exact mass of the compound N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as there are known solubility issues. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(benzo[d]thiazol-2-yl)phenyl)-4-((3,5-dimethylpiperidin-1-yl)sulfonyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Propiedades fluorescentes
El compuesto ha sido estudiado por sus propiedades fluorescentes únicas. Debido a la característica de transferencia de protones intramolecular en estado excitado (ESIPT), el compuesto exhibe doble fluorescencia (emisión de alcohol vinílico y emisión de cetona) en solución, mientras que solo un tipo de emisión se muestra en películas delgadas sólidas . Esta propiedad podría ser útil en el desarrollo de nuevos materiales para dispositivos optoelectrónicos.
Síntesis de complejos de rutenio
El compuesto se ha utilizado en la síntesis de complejos de rutenio (II) organo-carboxamida . Estos complejos se han caracterizado mediante espectroscopías de RMN, FT-IR, espectrometría de masas, microanálisis y cristalografía de rayos X única . Esto podría ser útil en el campo de la química inorgánica y la catálisis.
Hidrogenación por transferencia de cetonas
Los complejos de rutenio sintetizados utilizando este compuesto han mostrado actividades catalíticas moderadas en la hidrogenación por transferencia de un amplio espectro de cetonas . Esto podría ser beneficioso en el campo de la síntesis orgánica y la catálisis.
Agentes antibacterianos
El compuesto se ha utilizado en la síntesis de nuevas N’-(1,3-benzotiazol-2-il)-arilamidas, que han mostrado una actividad prometedora contra Staphylococcus aureus . Esto sugiere posibles aplicaciones en el desarrollo de nuevos agentes antibacterianos.
Compuestos antituberculosos
Se han destacado los desarrollos sintéticos recientes de compuestos antituberculosos basados en benzotiazol, donde las concentraciones inhibitorias de las moléculas recién sintetizadas se compararon con los fármacos de referencia estándar . Esto indica posibles aplicaciones en el desarrollo de nuevos fármacos antituberculosos.
Perfil farmacocinético
Los compuestos sintetizados han mostrado un perfil farmacocinético favorable . Esto podría ser útil en el descubrimiento y desarrollo de fármacos.
Propiedades
IUPAC Name |
N-[2-(1,3-benzothiazol-2-yl)phenyl]-4-(3,5-dimethylpiperidin-1-yl)sulfonylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O3S2/c1-18-15-19(2)17-30(16-18)35(32,33)21-13-11-20(12-14-21)26(31)28-23-8-4-3-7-22(23)27-29-24-9-5-6-10-25(24)34-27/h3-14,18-19H,15-17H2,1-2H3,(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUXGHWUVMJTIKU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=CC=C3C4=NC5=CC=CC=C5S4)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![8-(2-(2-hydroxyethoxy)ethyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2503224.png)
![1-[4-(7-Chloro-4-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]pentan-1-one](/img/structure/B2503227.png)
![(2E)-3-[5-(4-chlorophenyl)furan-2-yl]-1-(3-phenyl-2,1-benzoxazol-5-yl)prop-2-en-1-one](/img/structure/B2503229.png)
![2-[3-(3,4-dimethylbenzenesulfonyl)-4,6-dimethyl-2-oxo-1,2-dihydropyridin-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2503233.png)





![2-Phenylethyl 4-oxo-4-{[4-(1,3-thiazol-2-ylsulfamoyl)phenyl]amino}butanoate](/img/structure/B2503240.png)




